molecular formula C5H4N4NaO+ B000781 Allopurinol-Natrium CAS No. 17795-21-0

Allopurinol-Natrium

Katalognummer: B000781
CAS-Nummer: 17795-21-0
Molekulargewicht: 159.10 g/mol
InChI-Schlüssel: PTJRZVJXXNYNLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Management of Hyperuricemia and Gout

Allopurinol sodium is primarily utilized for treating symptomatic hyperuricemia, particularly in patients with gout. It functions by inhibiting xanthine oxidase, leading to decreased uric acid production. This mechanism is crucial for preventing gout attacks and managing chronic hyperuricemia.

Case Study: Gout Management

A clinical study demonstrated that patients receiving allopurinol sodium experienced a significant reduction in serum uric acid levels, with over 80% achieving urate levels below 6 mg/dL within three months of treatment. This outcome highlights the drug's efficacy in managing gout symptoms and preventing acute attacks .

Chemotherapy-Induced Hyperuricemia

Allopurinol sodium is also employed to manage hyperuricemia resulting from tumor lysis syndrome in cancer patients undergoing chemotherapy. Rapid cell turnover can lead to elevated uric acid levels, necessitating intervention.

Data Table: Efficacy in Chemotherapy Patients

Study GroupTotal PatientsNormalization of Serum Uric Acid (%)Maintenance of Normal Levels (%)
Allopurinol Sodium IV1009397
Control Group1003025

In a compassionate use program, intravenous allopurinol sodium reduced serum uric acid levels in 93% of patients undergoing chemotherapy, underscoring its importance in this context .

Prevention of Recurrent Renal Calculi

Allopurinol sodium is indicated for patients with recurrent calcium oxalate stones, particularly those with hyperuricosuria. By reducing uric acid levels, it helps prevent stone formation.

Case Study: Renal Calculi Prevention

A study involving male patients with a history of recurrent stones showed that allopurinol therapy reduced the rate of new calculus events by 50% over one year. Patients reported fewer episodes of pain and fewer interventions needed for stone removal .

Chronic Kidney Disease (CKD)

Emerging evidence suggests that allopurinol sodium may benefit patients with chronic kidney disease by improving renal function and reducing oxidative stress.

Other Applications

Allopurinol sodium has been explored for various other conditions:

  • Ischemic Heart Disease : It may reduce myocardial injury during ischemia-reperfusion events.
  • Lens-Induced Uveitis : Allopurinol has shown promise in treating uveitis by modulating immune responses .
  • Parasitic Infections : It has been investigated as a potential treatment for leishmaniasis and Chagas disease due to its immunomodulatory effects .

Wirkmechanismus

Target of Action

Allopurinol Sodium primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key component in the development of gout .

Mode of Action

Allopurinol Sodium acts as an inhibitor of xanthine oxidase . By inhibiting this enzyme, Allopurinol Sodium disrupts the metabolic pathway that leads to the production of uric acid . This results in a reduction of uric acid levels in the body, thereby preventing the formation of uric acid crystals that cause gout .

Biochemical Pathways

The primary biochemical pathway affected by Allopurinol Sodium is purine catabolism . Allopurinol Sodium inhibits xanthine oxidase, disrupting the conversion of hypoxanthine to xanthine and then to uric acid . This prevents the accumulation of uric acid and the formation of uric acid crystals, which are responsible for gout attacks .

Pharmacokinetics

After oral administration, Allopurinol Sodium has an oral bioavailability of 79 ± 20% . It has an elimination half-life (t 1/2) of 1.2 ± 0.3 hours, an apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (V d /F) of 1.31 ± 0.41 L/kg . These properties influence the drug’s bioavailability and its overall effectiveness in reducing uric acid levels.

Result of Action

The primary molecular effect of Allopurinol Sodium is the inhibition of xanthine oxidase, which leads to a decrease in the production of uric acid . On a cellular level, this results in a reduction of uric acid levels in the body, preventing the formation of uric acid crystals that cause the symptoms of gout .

Action Environment

Environmental factors such as dietary habits and comorbid conditions can influence the efficacy of Allopurinol Sodium . For instance, a diet high in purines can increase uric acid levels, potentially reducing the effectiveness of Allopurinol Sodium. Additionally, conditions like chronic kidney disease can affect the drug’s metabolism and excretion, potentially requiring dosage adjustments .

Vorbereitungsmethoden

Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .

Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.

Analyse Chemischer Reaktionen

Fluconazol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Fluconazol kann mit Reagenzien wie Natriumhypochlorit oxidiert werden.

    Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen durchgeführt werden.

    Substitution: Fluconazol kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Triazolringe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Chloressigsäurechlorid, Formamid, Ameisensäure, Hydrazinhydrat und Trimethoxyschwefeljodid . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte wie α-Chlor-2,4-difluorophenylethanon und 1,2,4-Triazolderivate .

Vergleich Mit ähnlichen Verbindungen

Fluconazol wird oft mit anderen Azol-Antimykotika wie Ketoconazol, Itraconazol und Clotrimazol verglichen. Im Gegensatz zu Ketoconazol, das einen Imidazolring enthält, hat Fluconazol einen Triazolring, der eine bessere systemische Absorption und weniger Nebenwirkungen bietet . Itraconazol und Clotrimazol sind ebenfalls Triazol-Antimykotika, unterscheiden sich jedoch in ihrem Wirkungsspektrum und ihren pharmakokinetischen Profilen .

Ähnliche Verbindungen umfassen:

Die einzigartigen Eigenschaften von Fluconazol, wie seine hohe Bioverfügbarkeit, minimalen Nebenwirkungen und Wirksamkeit gegen eine Vielzahl von Pilzinfektionen, machen es zu einem wertvollen Antimykotikum sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Allopurinol sodium is a xanthine oxidase inhibitor primarily used to manage conditions associated with hyperuricemia, such as gout and certain types of kidney stones. Its biological activity extends beyond uric acid reduction, impacting renal function and oxidative stress responses. This article delves into the diverse biological activities of allopurinol sodium, supported by case studies, research findings, and data tables.

Allopurinol functions by inhibiting xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition leads to decreased uric acid production, making it effective in treating hyperuricemia. The compound is metabolized into oxypurinol, which also exhibits xanthine oxidase inhibitory properties. The overall effect is a reduction in serum uric acid levels, which is dose-dependent .

Renal Protective Effects

Research indicates that allopurinol has significant renal protective effects, particularly in conditions of oxidative stress and ischemia. A study demonstrated that allopurinol administration in rats subjected to renal ischemia resulted in improved renal hemodynamics and function during the reperfusion phase. Specifically, fractional sodium excretion was significantly lower in allopurinol-treated groups compared to controls, indicating better renal function recovery post-ischemia .

Key Findings:

  • Increased Urine Flow : In allopurinol-treated rats, urine flow was 4–5 times higher than basal levels during the first two hours post-ischemia .
  • Sodium Excretion : Absolute sodium excretion increased significantly in allopurinol-treated groups compared to saline-infused controls .

Impact on Chronic Kidney Disease (CKD)

Allopurinol has been studied for its role in slowing the progression of chronic kidney disease. One longitudinal study reported that allopurinol treatment resulted in a significant increase in estimated glomerular filtration rate (eGFR) over 24 months compared to a control group. Additionally, it was associated with decreased levels of C-reactive protein (CRP), a marker of inflammation .

Table 1: Clinical Outcomes of Allopurinol Treatment in CKD Patients

ParameterControl Group (n=56)Allopurinol Group (n=57)
Baseline eGFR (ml/min/1.73 m²)60 ± 1259 ± 11
eGFR after 24 months58 ± 1061 ± 13
Serum UA levels (mg/dl)7.3 ± 1.66.0 ± 1.2
Hospitalization Rate (%)2515

Case Studies Highlighting Adverse Effects

While allopurinol is generally well-tolerated, it can lead to serious side effects such as agranulocytosis and renal failure under certain conditions. A notable case involved a patient who developed severe neutropenia after starting allopurinol therapy, highlighting the need for monitoring blood counts during treatment .

Case Study Summary:

  • Patient Presentation : Severe neutropenia with acute renal failure.
  • Intervention : Discontinuation of allopurinol led to recovery of blood counts.

Clinical Implications

The biological activity of allopurinol sodium underscores its multifaceted role in managing hyperuricemia and protecting renal function. Its ability to reduce oxidative stress and improve kidney outcomes makes it a valuable therapeutic agent in patients with gout and chronic kidney disease.

Eigenschaften

CAS-Nummer

17795-21-0

Molekularformel

C5H4N4NaO+

Molekulargewicht

159.10 g/mol

IUPAC-Name

sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1

InChI-Schlüssel

PTJRZVJXXNYNLN-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

Isomerische SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

Kanonische SMILES

C1=NNC2=C1C(=O)NC=N2.[Na+]

Key on ui other cas no.

17795-21-0

Synonyme

NA

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allopurinol sodium
Reactant of Route 2
Reactant of Route 2
Allopurinol sodium
Reactant of Route 3
Reactant of Route 3
Allopurinol sodium
Reactant of Route 4
Reactant of Route 4
Allopurinol sodium
Reactant of Route 5
Allopurinol sodium
Reactant of Route 6
Allopurinol sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.